molecular weight of methyl 2-(1H-pyrazol-1-yl)propanoate
molecular weight of methyl 2-(1H-pyrazol-1-yl)propanoate
Executive Summary
Methyl 2-(1H-pyrazol-1-yl)propanoate (C₇H₁₀N₂O₂) is a pivotal heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and fungicidal carboxamides. With a molecular weight of 154.17 g/mol , this ester serves as a versatile electrophile-free scaffold, allowing for subsequent hydrolysis to its corresponding acid or direct amidation.
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol for its preparation via N-alkylation, and a robust analytical framework for quality assurance.
Physicochemical Identity
The accurate characterization of Methyl 2-(1H-pyrazol-1-yl)propanoate is critical for stoichiometric precision in downstream synthesis.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Note |
| IUPAC Name | Methyl 2-(1H-pyrazol-1-yl)propanoate | N1-substituted pyrazole isomer.[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight (Average) | 154.17 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 154.0742 Da | Key for High-Res MS (HRMS) confirmation. |
| Physical State | Colorless to pale yellow oil | Low melting point solid upon high purity/cooling. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water; lipophilic nature (cLogP ~0.6). |
| Key Functional Groups | Pyrazole (aromatic), Ester (aliphatic) | Pyrazole N2 is a weak H-bond acceptor. |
Synthetic Methodology: N-Alkylation Protocol
The most robust route to Methyl 2-(1H-pyrazol-1-yl)propanoate involves the nucleophilic substitution (
Experimental Protocol
Reagents:
-
Methyl 2-bromopropanoate (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent, 0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (10 mmol) and anhydrous
(20 mmol) in dry ACN (20 mL). -
Addition: Cool the suspension to 0°C. Add methyl 2-bromopropanoate (11 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes;
of product ~0.4–0.5). -
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes) to yield the pure oil.
Mechanism & Pathway Visualization
Figure 1: The reaction proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on the alpha-carbon of the propanoate.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight of 154.17 g/mol is the primary anchor for Mass Spectrometry (MS) confirmation.
A. Mass Spectrometry (LC-MS)
-
Expected Mode: Positive Electrospray Ionization (ESI+).
-
Target Ion:
-
Observed m/z: 155.1 (Base peak).
-
Interpretation: A clean peak at 155.1 confirms the integral structure. Absence of m/z 69 (pyrazole fragment) or m/z 167 (methyl 2-bromopropanoate) indicates successful coupling and purification.
B. Nuclear Magnetic Resonance ( NMR)
The structure is confirmed by the specific coupling pattern of the propanoate chain and the aromatic pyrazole protons.
-
Solvent:
-
Key Signals:
-
Pyrazole Region (3H):
- 7.5–7.6 ppm (d, 1H, H-3/H-5)
- 7.4 ppm (d, 1H, H-3/H-5)
- 6.2–6.3 ppm (t, 1H, H-4)
-
Methine (Alpha-H, 1H):
-
5.1–5.2 ppm (q,
Hz). Diagnostic Peak: Deshielded by the adjacent Nitrogen and Carbonyl.
-
5.1–5.2 ppm (q,
-
Ester Methyl (3H):
- 3.7 ppm (s).
-
Terminal Methyl (3H):
-
1.8 ppm (d,
Hz).
-
1.8 ppm (d,
-
Analytical Logic Flow
Figure 2: Analytical workflow ensuring structural fidelity before downstream application.
Strategic Utility in Drug Discovery
Methyl 2-(1H-pyrazol-1-yl)propanoate is rarely the final drug molecule but serves as a high-value scaffold .
-
Hydrolysis: Treatment with LiOH in THF/Water yields 2-(1H-pyrazol-1-yl)propanoic acid . This acid is a common "capping group" for amines in DNA-encoded libraries (DEL).
-
Kinase Inhibition: The pyrazole moiety mimics the adenine ring of ATP, making this fragment ideal for developing Type I kinase inhibitors.
-
Stereochemistry: The alpha-carbon is chiral. While the synthesis above yields a racemate, asymmetric synthesis or chiral resolution can yield the (R)- or (S)- enantiomers, which often show differential binding affinity in protein pockets.
References
-
PubChem. (2023). Compound Summary: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid derivatives. National Library of Medicine.[4] [Link]
-
European Chemical Agency (ECHA). (2023). Registration Dossier: Pyrazole derivatives. [Link]
